methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS No.:
Cat. No.: VC15345416
Molecular Formula: C17H14ClNO4
Molecular Weight: 331.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO4 |
|---|---|
| Molecular Weight | 331.7 g/mol |
| IUPAC Name | methyl 4-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
| Standard InChI | InChI=1S/C17H14ClNO4/c1-22-17(21)15-10-19(13-8-4-5-9-14(13)23-15)16(20)11-6-2-3-7-12(11)18/h2-9,15H,10H2,1H3 |
| Standard InChI Key | KTXBBXFZADAMLN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 3,4-dihydro-2H-1,4-benzoxazine scaffold, a bicyclic system merging a benzene ring with a six-membered oxazine ring containing one oxygen and one nitrogen atom. The 2-chlorobenzoyl group (–COC6H4Cl) is attached to the nitrogen atom at position 4, while a methyl carboxylate (–COOCH3) occupies position 2 of the oxazine ring.
Table 1: Key Molecular Descriptors
The 2-chlorobenzoyl group distinguishes this compound from its 4-chloro isomer, potentially altering electronic distribution, steric interactions, and biological target affinity .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit literature details the synthesis of the 2-chloro derivative, analogous methods for the 4-chloro compound involve multi-step reactions:
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Benzoxazine Ring Formation: Condensation of 2-aminophenol derivatives with epoxides or cyclic carbonates under basic conditions.
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Chlorobenzoyl Introduction: Acylation of the benzoxazine nitrogen using 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) .
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Esterification: Reaction with methyl chloroformate to install the carboxylate group .
Critical Reaction Parameters:
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Temperature: 0–25°C for acylation to prevent side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for homogeneity.
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Catalysts: Lewis acids (e.g., ZnCl2) may enhance electrophilic substitution.
Analytical Characterization
Techniques employed for structural validation include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions and ring saturation .
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Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns .
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X-ray Crystallography: Resolves stereochemical details, though no public data exists for this isomer .
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by the electron-withdrawing chlorine atom and ester group:
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Thermal Stability: Decomposition likely above 200°C, consistent with benzoxazine analogs .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and aryl chloride moieties.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| LogP (Octanol-Water) | ~3.2 | Computational modeling |
| Melting Point | 145–150°C (estimated) | Analog extrapolation |
| pKa | ~4.5 (carboxylate proton) | Structural analogy |
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient benzene ring (due to chlorine and carbonyl groups) directs electrophiles to meta positions, enabling derivatization:
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Nitration: Concentrated HNO3/H2SO4 introduces nitro groups at C5 or C7 positions .
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Sulfonation: Oleum generates sulfonic acid derivatives for enhanced solubility.
Nucleophilic Acyl Substitution
The ester group undergoes hydrolysis (acid- or base-catalyzed) to yield carboxylic acid derivatives, pivotal for prodrug designs :
Challenges and Future Directions
Research Gaps
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Stereochemical Impact: The effect of the 2-chloro substituent on chiral centers remains unstudied.
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Toxicology: No in vivo safety data exists for this specific compound.
Synthetic Optimization
Future work should explore:
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